molecular formula C18H16Cl2N2O5 B4302103 ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate

ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate

Cat. No.: B4302103
M. Wt: 411.2 g/mol
InChI Key: SVOFTTYNFKKIHB-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate is an organic compound that belongs to the class of benzoylamino derivatives. This compound is characterized by the presence of a benzoyl group attached to an amino group, which is further connected to a propanoate ester. The compound’s structure includes two chlorine atoms and a nitro group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce the nitro group, forming 4-chloro-2-nitrobenzoic acid.

    Amidation: The nitrobenzoic acid is then reacted with an amine, such as 2-chloroaniline, to form the corresponding amide.

    Esterification: The amide is subsequently esterified with ethyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: Formation of ethyl 3-[(4-chloro-2-aminobenzoyl)amino]-3-(2-chlorophenyl)propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoic acid.

Scientific Research Applications

Ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate can be compared with other benzoylamino derivatives:

    Ethyl 3-[(4-nitrobenzoyl)amino]-3-phenylpropanoate: Lacks the chlorine atoms, which may affect its reactivity and biological activity.

    Ethyl 3-[(4-chlorobenzoyl)amino]-3-(2-chlorophenyl)propanoate: Lacks the nitro group, which can influence its chemical properties and applications.

Properties

IUPAC Name

ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O5/c1-2-27-17(23)10-15(12-5-3-4-6-14(12)20)21-18(24)13-8-7-11(19)9-16(13)22(25)26/h3-9,15H,2,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOFTTYNFKKIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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